molecular formula C17H23ClN2O B4702667 4-[[(4-methoxyphenyl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride

4-[[(4-methoxyphenyl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride

Cat. No.: B4702667
M. Wt: 306.8 g/mol
InChI Key: UFBVRKTWOMSESJ-UHFFFAOYSA-N
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Description

4-[[(4-methoxyphenyl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride is a compound that belongs to the class of secondary amines It is characterized by the presence of a methoxyphenyl group attached to a dimethylaniline moiety through a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(4-methoxyphenyl)methylamino]methyl]-N,N-dimethylaniline typically involves the reduction of Schiff bases. One common method is the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reducing agents are chosen for their selectivity and ability to reduce specific functional groups without affecting others .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using similar reducing agents. The choice of catalyst and reaction conditions can be optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[(4-methoxyphenyl)methylamino]methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like NaBH4.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[[(4-methoxyphenyl)methylamino]methyl]-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[(4-methoxyphenyl)methylamino]methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-[[(4-methoxyanilino)methyl]phenol
  • 2-(anilinomethyl)phenol

Uniqueness

4-[[(4-methoxyphenyl)methylamino]methyl]-N,N-dimethylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyphenyl group and dimethylaniline moiety provide unique reactivity and interaction profiles compared to similar compounds .

Properties

IUPAC Name

4-[[(4-methoxyphenyl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O.ClH/c1-19(2)16-8-4-14(5-9-16)12-18-13-15-6-10-17(20-3)11-7-15;/h4-11,18H,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBVRKTWOMSESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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